2-(2-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate 2-(2-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Brand Name: Vulcanchem
CAS No.: 516469-90-2
VCID: VC0431969
InChI: InChI=1S/C22H18ClNO3/c23-17-10-4-1-7-14(17)20(25)13-27-22(26)21-15-8-2-5-11-18(15)24-19-12-6-3-9-16(19)21/h1-2,4-5,7-8,10-11H,3,6,9,12-13H2
SMILES: C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4Cl
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.8g/mol

2-(2-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

CAS No.: 516469-90-2

Main Products

VCID: VC0431969

Molecular Formula: C22H18ClNO3

Molecular Weight: 379.8g/mol

2-(2-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate - 516469-90-2

CAS No. 516469-90-2
Product Name 2-(2-Chlorophenyl)-2-oxoethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Molecular Formula C22H18ClNO3
Molecular Weight 379.8g/mol
IUPAC Name [2-(2-chlorophenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Standard InChI InChI=1S/C22H18ClNO3/c23-17-10-4-1-7-14(17)20(25)13-27-22(26)21-15-8-2-5-11-18(15)24-19-12-6-3-9-16(19)21/h1-2,4-5,7-8,10-11H,3,6,9,12-13H2
Standard InChIKey AQAGQNSJOLUGDC-UHFFFAOYSA-N
SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4Cl
Canonical SMILES C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)OCC(=O)C4=CC=CC=C4Cl
PubChem Compound 1825351
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator